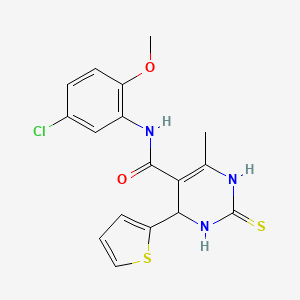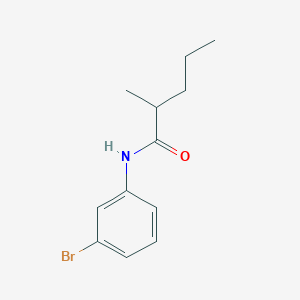
N-(3-bromophenyl)-2-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-methylpentanamide, also known as Brorphine, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It belongs to the class of phenethylamines and is structurally similar to fentanyl. Brorphine has been used as a research chemical and is not approved for human consumption.
作用机制
N-(3-bromophenyl)-2-methylpentanamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid system, which leads to the release of endorphins and other neurotransmitters that produce analgesia and euphoria. This compound is more potent than morphine due to its higher affinity for the mu-opioid receptors.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It produces potent analgesia, which is useful in the treatment of pain. It also produces sedation and euphoria, which can be desirable in certain situations. However, it can also produce respiratory depression, which can be life-threatening in high doses. This compound has also been found to produce constipation, nausea, and vomiting.
实验室实验的优点和局限性
N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments. It is a potent analgesic, which makes it useful in pain research. It also produces sedation and euphoria, which can be useful in addiction research. However, it can produce respiratory depression, which can be a limitation in certain experiments. This compound is also a synthetic opioid and may not accurately reflect the effects of natural opioids in the body.
未来方向
There are several future directions for research on N-(3-bromophenyl)-2-methylpentanamide. One direction is to study its potential use in the treatment of addiction and withdrawal symptoms. Another direction is to study its potential use in the treatment of pain. Further research is also needed to understand the long-term effects of this compound use and its potential for abuse.
Conclusion
In conclusion, this compound is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It has been studied for its potential use in the treatment of addiction and withdrawal symptoms and has been found to be more potent than morphine. This compound has several advantages and limitations for lab experiments and has several future directions for research. However, it is important to note that this compound is not approved for human consumption and should only be used for scientific research purposes.
合成方法
N-(3-bromophenyl)-2-methylpentanamide can be synthesized using a simple method that involves the reaction of 3-bromophenyl magnesium bromide with 2-methylpentanoyl chloride. This method yields this compound as a white crystalline powder with a purity of over 95%.
科学研究应用
N-(3-bromophenyl)-2-methylpentanamide has been used as a research chemical in various scientific studies. It has been studied for its analgesic properties and has been found to be more potent than morphine. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce cravings and withdrawal symptoms in opioid-dependent individuals.
属性
IUPAC Name |
N-(3-bromophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNBCTVDISGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)

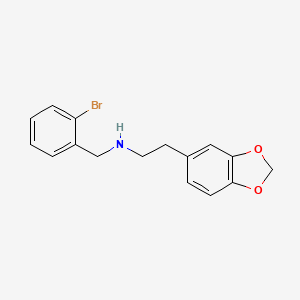

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)
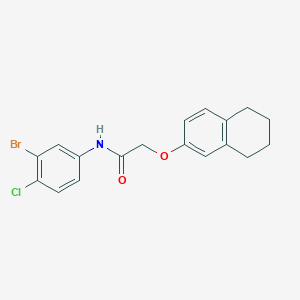
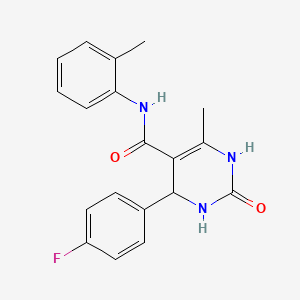
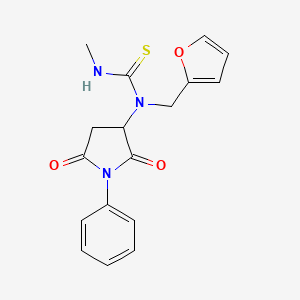
![3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)

![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
